5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline
Overview
Description
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline, also known as sufoxide, is a sulfonamide compound. It has a molecular weight of 281.38 g/mol . The IUPAC name for this compound is 5-[(4-methyl-1-piperazinyl)sulfonyl]indoline .
Molecular Structure Analysis
The InChI code for 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline is1S/C13H19N3O2S/c1-15-6-8-16(9-7-15)19(17,18)12-2-3-13-11(10-12)4-5-14-13/h2-3,10,14H,4-9H2,1H3
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline is a powder at room temperature . The compound has a molecular formula of C13H19N3O2S .Scientific Research Applications
Anti-Inflammatory Applications
Compounds with structures similar to “5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline” have been studied for their anti-inflammatory effects. For instance, a piperazine derivative has been shown to have an anti-inflammatory effect in carrageenan-induced pleurisy .
Antiviral Activity
Derivatives of indoline, such as those with a piperazine moiety, have been explored for their antiviral activities. Molecular docking studies are used to understand the affinities of these compounds to the active sites of various viruses, including H1N1 influenza virus and HSV .
Dopamine Receptor Ligands
Some derivatives are designed as ligands for dopamine receptors, which can be significant in neurological research and potential treatments for disorders like Parkinson’s disease .
Antiproliferative Effects
Certain methylpiperazinyl derivatives of indoline have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, such as leukemia cells. These studies often involve assays like the MTT assay and flow cytometry .
Safety and Hazards
The safety information available indicates that 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
It is known that similar compounds have been studied for their antimicrobial properties .
Mode of Action
It has been found to be active againstS. aureus biofilm . This suggests that it may interact with bacterial cells to inhibit biofilm formation, a common mechanism of action for antimicrobial agents.
Result of Action
Its observed activity againstS. aureus biofilm suggests that it may disrupt biofilm structure or prevent its formation, thereby inhibiting the bacteria’s ability to establish persistent infections .
properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)sulfonyl-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-15-6-8-16(9-7-15)19(17,18)12-2-3-13-11(10-12)4-5-14-13/h2-3,10,14H,4-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVAJWLKUSHQLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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